1-(2,5-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-15-6-4-5-14(10-15)23-12-13(9-19(23)24)21-20(25)22-17-11-16(27-2)7-8-18(17)28-3/h4-8,10-11,13H,9,12H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYGYYMAEPOBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C18H22N2O4
- SMILES Notation : COC1=C(C=CC(=C1)OC)C(=O)N(C(=O)N(C)C)C(C2=CC(=C(C=C2)OC)C(=O)N(C)C)C
Research indicates that this compound may function as an inhibitor of serine proteases, which play critical roles in various physiological processes including blood coagulation and inflammation. The inhibition of these enzymes can lead to therapeutic effects in conditions such as thrombosis and certain cancers .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in several studies:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MDA-MB-231 breast cancer cells, with an IC50 value indicating significant potency .
- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties by modulating cytokine release and inhibiting pathways involved in inflammatory responses. This makes it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : In a study evaluating the cytotoxic effects on MDA-MB-231 cells, the compound was found to significantly reduce cell viability with a calculated IC50 of 27.6 μM. The structure-activity relationship indicated that modifications to the methoxy groups enhanced activity against these cells .
- Inflammatory Disease Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating conditions like rheumatoid arthritis .
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 27.6 | Induction of apoptosis |
| Anti-inflammatory | Murine Inflammation Model | N/A | Inhibition of cytokine release |
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
*Estimated based on the molecular formula (C₂₃H₂₅N₃O₆).
Key Observations:
Halogenated Analogs: The dichloro/fluoro analog in (MW 382.2) exhibits higher molecular weight and lipophilicity, which may affect bioavailability.
Synthetic Efficiency:
- Yields for analogs in range from 82–83%, suggesting robust synthetic protocols for arylurea derivatives. The target compound’s synthesis efficiency is unreported but likely comparable.
Mass Spectrometry Trends:
- ESI-MS data for analogs correlate well with theoretical molecular weights, indicating reliable characterization methods.
Functional and Pharmacological Comparisons
While pharmacological data for the target compound is unavailable, insights can be inferred from related urea derivatives:
- Cyanophenyl Derivatives (e.g., 6l, 6m ): The cyano group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins.
- Trifluoromethyl Derivatives (e.g., 6m ): CF₃ groups improve metabolic stability but reduce solubility compared to methoxy substituents.
- Dichloro/Fluoro Analog : Halogens may confer halogen-bonding capabilities, a feature absent in the methoxy-rich target compound.
Notes on Methodology and Limitations
- Data Gaps: Key parameters (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence. Comparisons rely on extrapolation from structural analogs.
- Synthetic Protocols: The high yields of analogs in suggest optimized conditions for urea bond formation, which may apply to the target compound.
Q & A
Q. What are the established synthetic routes for 1-(2,5-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and what coupling agents are typically employed?
The compound is synthesized via urea linkage formation between aromatic amines and carbonyl derivatives. A common method involves reacting a 2,5-dimethoxyphenyl isocyanate intermediate with a 5-oxopyrrolidin-3-yl amine precursor under anhydrous conditions. Coupling agents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are used to facilitate the reaction in solvents like dimethylformamide (DMF) or dichloromethane (DCM). Reaction optimization includes temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions on the aromatic rings and pyrrolidinone moiety. High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (m/z 385.4 for [M+H]⁺), consistent with the molecular formula C₁₈H₂₅N₃O₄ . X-ray crystallography may be used for absolute configuration determination if single crystals are obtained .
Q. What preliminary biological activities have been reported for this compound?
While direct studies on this compound are limited, structurally related 5-oxopyrrolidine derivatives exhibit antimicrobial and anticancer properties. In vitro assays against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., HeLa) are recommended, with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can reaction yields for the urea linkage formation be optimized, and what factors contribute to side-product formation?
Yield optimization requires precise stoichiometry (1:1 molar ratio of isocyanate to amine) and moisture-free conditions. Side products like symmetrical ureas or hydrolyzed intermediates arise from excess isocyanate or trace water. Techniques include:
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with targets like kinases or DNA topoisomerases. Parameterize the compound using density functional theory (DFT) at the B3LYP/6-31G* level to generate partial charges and optimize geometry. Compare results with experimental IC₅₀ data to validate predictions .
Q. How can contradictory solubility data in the literature be resolved methodologically?
Contradictions often arise from solvent polarity and temperature variations. Conduct a systematic solubility study:
Q. What strategies mitigate hazards when handling intermediates like 3-methoxyphenylpyrrolidinone?
Refer to Safety Data Sheets (SDS) for hazard identification (e.g., skin/eye irritation). Implement:
- Fume hood use for volatile intermediates.
- Personal protective equipment (PPE): nitrile gloves, lab coats.
- Neutralization protocols for reactive byproducts (e.g., quenching with aqueous NaHCO₃) .
Experimental Design and Data Analysis
Q. How should researchers design dose-response studies to evaluate cytotoxicity?
Use a logarithmic concentration range (e.g., 0.1–100 µM) in triplicate. Include:
Q. What spectroscopic techniques differentiate between polymorphic forms of the compound?
Combine powder X-ray diffraction (PXRD) to identify crystal lattice variations and differential scanning calorimetry (DSC) to detect melting point differences. FT-IR spectroscopy can reveal hydrogen-bonding patterns unique to each polymorph .
Q. How can structure-activity relationships (SAR) be explored for the methoxy substituents?
Synthesize analogs with modified methoxy groups (e.g., -OCH₃ → -OH, -F) and compare:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
